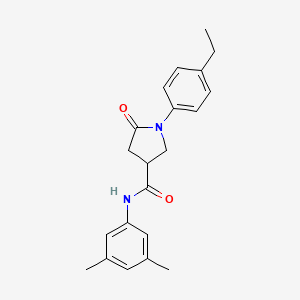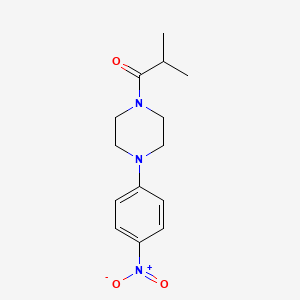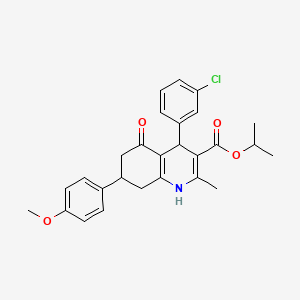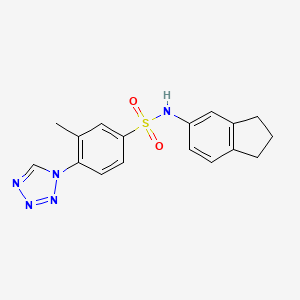
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various neurological disorders. It was originally developed as a potential treatment for Parkinson's disease, due to its ability to inhibit the activity of a protein called mixed lineage kinase 3 (MLK3), which is involved in the degeneration of dopaminergic neurons in the brain. Since then, CEP-1347 has been studied for its potential applications in other neurological disorders, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves its ability to inhibit the activity of MLK3, a protein kinase that is involved in the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in various cellular processes, including apoptosis and inflammation, and its dysregulation has been implicated in various neurological disorders. By inhibiting the activity of MLK3, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is able to reduce the activation of the JNK pathway and protect neurons from degeneration.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models of neurological disorders. In Parkinson's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the loss of dopaminergic neurons in the substantia nigra, improve motor function, and reduce oxidative stress and inflammation in the brain. In Alzheimer's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, reduce inflammation, and improve cognitive function. In ALS, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve motor function and survival, reduce inflammation, and protect motor neurons from degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for MLK3, which allows for targeted inhibition of the JNK pathway. This specificity also reduces the risk of off-target effects and toxicity. However, one limitation of using N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency, which may require higher concentrations or longer treatment times to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications in neurological disorders. One direction is the development of more potent and selective MLK3 inhibitors, which may have improved therapeutic efficacy and reduced toxicity. Another direction is the investigation of the role of MLK3 and the JNK pathway in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the potential use of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a neuroprotective agent in other contexts, such as stroke and ischemia, should be explored. Overall, the study of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its mechanism of action has the potential to lead to the development of novel treatments for various neurological disorders.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, starting with the reaction of 3,5-dimethylphenylacetic acid with ethylmagnesium bromide to form 3,5-dimethylphenylpropanoic acid. This is then reacted with 4-bromostyrene to form the corresponding ketone, which is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of the disease. It has also been studied for its potential applications in Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques in the brain, and in ALS, where it has been shown to improve motor function and survival in animal models of the disease.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-16-5-7-19(8-6-16)23-13-17(12-20(23)24)21(25)22-18-10-14(2)9-15(3)11-18/h5-11,17H,4,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDPQXDXNLLIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5140304.png)


![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)
![potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)

![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)

![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)